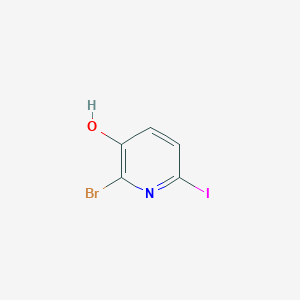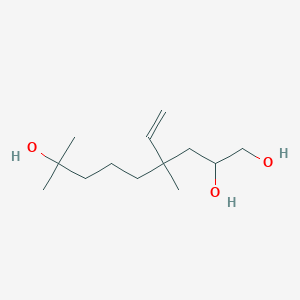
cis-Octahydroisoindole
Vue d'ensemble
Description
cis-Octahydroisoindole is an organic compound with the molecular formula C8H15N It is a saturated heterocyclic compound that features a nitrogen atom within a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-Octahydroisoindole can be synthesized through several methods. One common approach involves the hydrogenation of octahydroisobenzofuran derivatives. This process typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of isoindole derivatives using reducing agents like lithium borohydride or potassium borohydride in the presence of ferrite .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of robust catalysts and optimized reaction parameters is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: cis-Octahydroisoindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be further reduced to form more saturated derivatives using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium borohydride, potassium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: More saturated nitrogen-containing compounds.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
cis-Octahydroisoindole has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cis-Octahydroisoindole involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds with target molecules. The pathways involved depend on the specific application and the nature of the target molecules. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Octahydroisobenzofuran: Similar in structure but contains an oxygen atom instead of nitrogen.
Hexahydroisoindole: A less saturated analog with fewer hydrogen atoms.
Tetrahydroisoindole: An even less saturated analog with more double bonds.
Uniqueness: cis-Octahydroisoindole is unique due to its fully saturated bicyclic structure and the presence of a nitrogen atom. This combination imparts specific chemical reactivity and stability, making it valuable for various synthetic and research applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial applications .
Propriétés
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNARDHJFFSRH-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CNC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449942 | |
| Record name | cis-Octahydroisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1470-99-1 | |
| Record name | rel-(3aR,7aS)-Octahydro-1H-isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Octahydroisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-Octahydroisoindole in pharmaceutical chemistry?
A1: this compound serves as a key structural component in the synthesis of Mitiglinide [, ]. Mitiglinide is a medication used to treat type 2 diabetes. It functions as a glinide, specifically targeting pancreatic beta cells to stimulate insulin release. While this compound itself doesn't directly interact with biological targets, its incorporation into the Mitiglinide structure is crucial for the drug's activity.
Q2: Can you describe a specific method for incorporating this compound into the Mitiglinide structure?
A2: Certainly. One method involves a multi-step synthesis using (S)-2-benzyl succinic anhydride and this compound as starting materials []. Sodium hydride facilitates the reaction, leading to the formation of Mitiglinide sodium. This sodium salt can then be further reacted with calcium chloride in an aqueous solution to yield Mitiglinide calcium, the final drug form. This approach highlights the importance of this compound as a building block in Mitiglinide synthesis.
Q3: Are there alternative synthetic pathways for preparing Mitiglinide intermediates that involve this compound?
A3: Yes, another approach utilizes N,N'-carbonyldiimidazole and S-2-benzylsuccinic acid reacted sequentially in ethyl acetate []. This compound hydrochloride is then introduced, followed by a series of pH adjustments and extractions to yield an intermediate compound: 2-(s)-benzyl-4-oxo-(this compound-2-yl) benzyl butyrate. This intermediate is crucial for the eventual formation of Mitiglinide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














